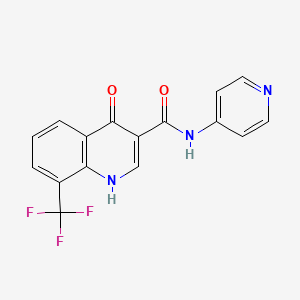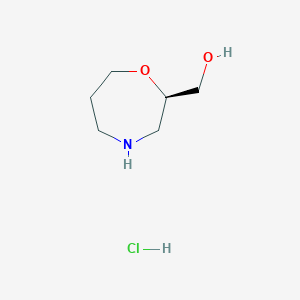
4-hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a synthetic compound that belongs to the class of quinoline carboxamides. It has gained significant attention from the scientific community due to its potential applications in the field of drug discovery and development.
Applications De Recherche Scientifique
Polymorphic Modifications and Diuretic Properties
Quinoline derivatives have been identified for their strong diuretic properties, suggesting potential applications in hypertension treatment. For example, a study on a similar compound highlights the discovery of two polymorphic modifications, which could have implications for its effectiveness as a new hypertension remedy (Shishkina et al., 2018).
Antimicrobial Agents
Certain quinoline derivatives have been synthesized for their potent antimicrobial properties. Research into novel pyrazolo[3,4-d]pyrimidine derivatives demonstrates their efficacy as antibacterial and antifungal agents (Holla et al., 2006).
ATM Kinase Inhibition
Quinoline carboxamides have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This discovery opens pathways for investigating ATM inhibition in vivo, especially in combination with DNA double-strand break-inducing agents, potentially relevant for cancer therapy (Degorce et al., 2016).
Metal Complex Formation
Quinoline derivatives have been utilized in the synthesis of metal complexes, demonstrating potential applications in targeted delivery systems, particularly for delivering nitric oxide to biological sites such as tumors (Yang et al., 2017).
Corrosion Inhibition
Quinoline and its derivatives are recognized for their application as anticorrosive materials. These compounds, especially those with polar substituents, effectively form stable chelating complexes with metallic surfaces, offering a green approach to corrosion inhibition (Verma et al., 2020).
Propriétés
IUPAC Name |
4-oxo-N-pyridin-4-yl-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)12-3-1-2-10-13(12)21-8-11(14(10)23)15(24)22-9-4-6-20-7-5-9/h1-8H,(H,21,23)(H,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUROWBKFVFQXKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419701.png)

![Methyl (5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2419704.png)
![2-((3-methoxybenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2419705.png)



![N-(4-ethoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419710.png)
![3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2419711.png)
![(Z)-ethyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2419712.png)


